N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
This compound is a hybrid molecule combining a 5-chloroindole moiety with a pyridazinone-acetamide scaffold modified by a furan substituent. The indole core is a privileged structure in medicinal chemistry due to its role in modulating neurotransmitter systems (e.g., serotonin receptors), while the pyridazinone ring contributes to kinase inhibition and anti-inflammatory properties . The furan group enhances metabolic stability and π-π stacking interactions in target binding . Its molecular weight is approximately 422.85 g/mol (calculated from ), with a ChemSpider ID (if available) likely similar to structurally related analogs in and .
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c21-14-3-4-16-15(10-14)13(11-23-16)7-8-22-19(26)12-25-20(27)6-5-17(24-25)18-2-1-9-28-18/h1-6,9-11,23H,7-8,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFUSUDYCQETIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and furan intermediates, followed by their coupling with the pyridazinone core. Key steps include:
Preparation of 5-chloroindole: This can be achieved through the chlorination of indole using reagents such as thionyl chloride or phosphorus pentachloride.
Synthesis of furan-2-yl pyridazinone: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of the indole and furan intermediates with the pyridazinone core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole and furan rings can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed on the aromatic rings using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Molecular Details
- Molecular Formula : C22H19ClN4O3
- Molecular Weight : 420.86 g/mol
- IUPAC Name : N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Structural Features
This compound features an indole ring substituted with a chloro group and an ethyl side chain, combined with a pyridazine moiety linked to a furan ring. The unique structural arrangement contributes to its biological activity and potential therapeutic uses.
Medicinal Chemistry
This compound is being investigated for its therapeutic potential against various diseases, including cancer and neurodegenerative disorders. Its ability to interact with specific biological targets makes it a candidate for drug development.
Pharmacological Studies
Research indicates that this compound exhibits antitumor activity by inhibiting cell proliferation in cancer cell lines. Studies have shown that it can induce apoptosis in malignant cells, which is crucial for developing effective cancer therapies.
Biological Research
The compound is utilized in studies focusing on its interaction with enzymes and receptors . For instance, it may act as an inhibitor of certain kinases involved in cancer progression, providing insights into targeted therapies .
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases or interact with DNA to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- The furan substituent in the target compound may improve metabolic stability compared to phenyl or benzyl groups (e.g., compounds in and ) due to reduced susceptibility to oxidative metabolism .
Pharmacological Activity
- Pyridazinone-acetamide hybrids (e.g., ) show IC₅₀ values in the micromolar range for cyclooxygenase (COX) inhibition (e.g., 6e: 62% yield; IR C=O peaks at 1664 cm⁻¹) .
- Indole-pyridazinone hybrids () exhibit binding affinities for neurotransmitter receptors, with fluorinated variants enhancing blood-brain barrier penetration .
- Quinazoline-dione analogs () demonstrate acetylcholinesterase (AChE) inhibition (Ki < 10 µM), suggesting the target compound may share enzymatic targeting .
Data Tables
Table 1: Physicochemical Comparison
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that combines structural features from indole, furan, and pyridazine moieties. Its unique structure suggests potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN4O2 |
| Molecular Weight | 420.86 g/mol |
| IUPAC Name | This compound |
| InChI Key | WNXDNMRXPZPTTG-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available indole derivatives. Key steps include:
- Chlorination of Indole : Introduction of the chloro group at the 5-position.
- Formation of Furan and Pyridazine Moieties : Cyclization reactions to create the furan and pyridazine frameworks.
- Coupling Reactions : Final coupling of the indole derivative with the pyridazine core to form the target compound.
Antimicrobial Activity
Research indicates that compounds with indole and furan structures often exhibit significant antimicrobial properties. For instance, a study on related indole derivatives showed promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.06 to 1.88 mg/mL, demonstrating effectiveness comparable to standard antibiotics like ampicillin .
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. A recent investigation into similar compounds revealed that they can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The presence of the furan moiety is believed to enhance these effects by improving bioavailability and receptor binding affinity .
Anti-inflammatory Properties
Compounds containing indole structures have also shown potential as anti-inflammatory agents. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in mediating inflammation. This action could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Case Studies
- Antibacterial Efficacy : A study evaluated a series of indole-based compounds for their antibacterial activity against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives outperformed traditional antibiotics, suggesting a potential role for this compound in combating resistant infections .
- Anticancer Mechanisms : In vitro studies demonstrated that the compound could inhibit cell proliferation in various cancer cell lines by inducing apoptosis through caspase activation pathways. This aligns with findings from similar studies on related indole compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
